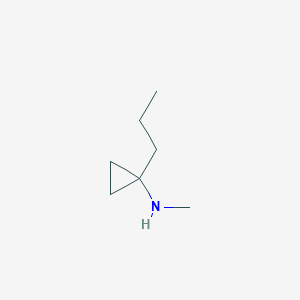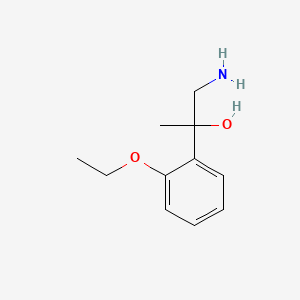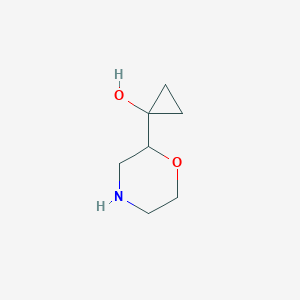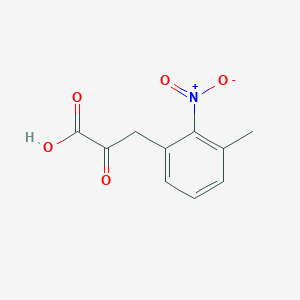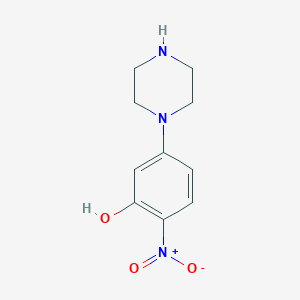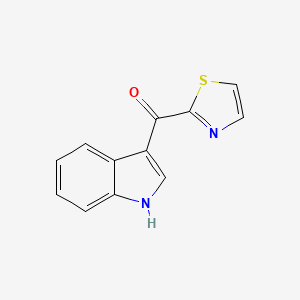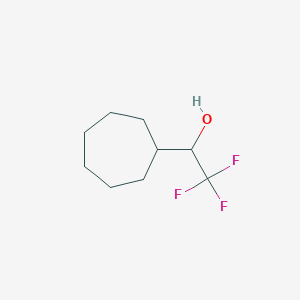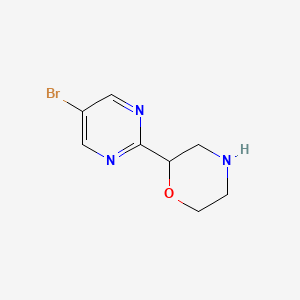
2-(5-Bromopyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyrimidin-2-yl)morpholine is an organic compound with the molecular formula C8H10BrN3O. It is a derivative of pyrimidine and morpholine, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a morpholine ring attached to the 2-position of the pyrimidine. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)morpholine typically involves the reaction of 5-bromopyrimidine with morpholine. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with morpholine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-(5-Bromopyrimidin-2-yl)morpholine is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring contribute to its binding affinity and specificity. For instance, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation process essential for cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: A simpler analog without the morpholine ring, used in similar nucleophilic substitution reactions.
2-Morpholinopyrimidine: Lacks the bromine atom but retains the morpholine and pyrimidine structure, used in medicinal chemistry.
4-(5-Bromopyrimidin-2-yl)morpholine: A positional isomer with the morpholine ring attached at a different position on the pyrimidine ring.
Uniqueness
2-(5-Bromopyrimidin-2-yl)morpholine is unique due to the combination of the bromine atom and the morpholine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H10BrN3O |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
2-(5-bromopyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2 |
Clave InChI |
JAPNDVYMPFGQGO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


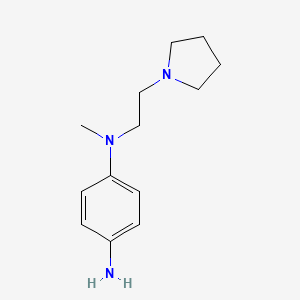
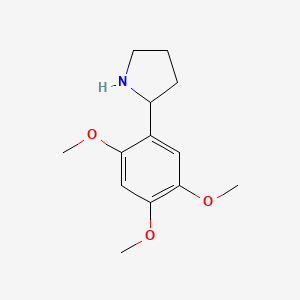

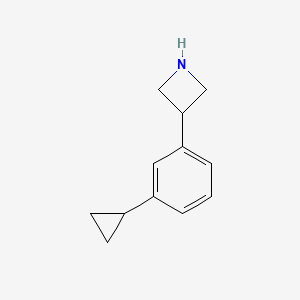

![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
